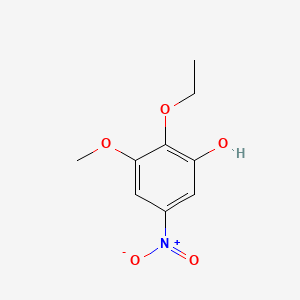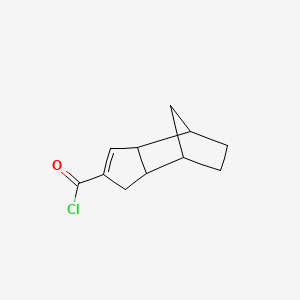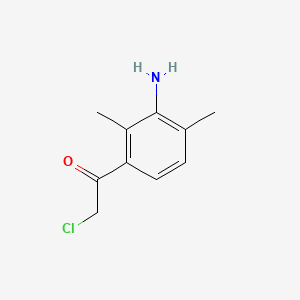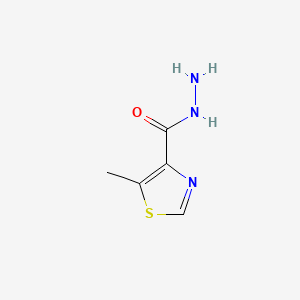
Lithium silicon
概要
説明
Lithium silicon is a compound that has garnered significant attention in recent years, particularly in the field of energy storage. This compound is primarily used in lithium-ion batteries, where it serves as an anode material. The unique properties of this compound, such as its high theoretical capacity and relatively low lithiation voltage, make it an attractive candidate for next-generation high-energy-density batteries .
科学的研究の応用
Lithium silicon has a wide range of scientific research applications, including:
Energy Storage: this compound is extensively used in lithium-ion batteries due to its high theoretical capacity and low lithiation voltage.
Nanostructure Engineering: Researchers are exploring the use of silicon-carbon composites and multidimensional nanostructures to address challenges like volume expansion and unstable solid electrolyte interfaces.
Biomedical Applications:
作用機序
Lithium’s therapeutic action may be due to a number of effects, ranging from inhibition of enzymes such as glycogen synthase kinase 3, inositol phosphatases, or modulation of glutamate receptors . Lithium decreases presynaptic dopamine activity and inactivates postsynaptic G protein which reduces excitatory neurotransmission in the brain .
Safety and Hazards
将来の方向性
準備方法
Synthetic Routes and Reaction Conditions: Lithium silicon can be synthesized through various methods, including:
Aluminothermic Reduction: This method involves reducing natural silicate minerals with aluminum.
In-Situ Synthesis: This method involves synthesizing silicon-carbon composite materials directly within the battery.
Industrial Production Methods: Industrial production of this compound typically involves the use of silicon-based anode materials in lithium-ion batteries. Companies like Group14 Technologies have developed commercial manufacturing processes for silicon-carbon composite anode materials, which are used in various applications, including electric vehicles and consumer electronics .
化学反応の分析
Types of Reactions: Lithium silicon undergoes several types of chemical reactions, including:
Alloying Reaction: During the lithiation process, lithium ions intercalate into the silicon structure, forming a lithium-silicon alloy.
Oxidation and Reduction: Silicon anodes can undergo oxidation and reduction reactions during the charge and discharge cycles of a lithium-ion battery.
Common Reagents and Conditions:
Protective Coatings: Materials like lithium phosphorus oxynitride (LiPON) are used to form protective layers on silicon particles, enhancing their electrochemical stability.
Major Products Formed:
類似化合物との比較
Graphite: The most commonly used anode material in lithium-ion batteries.
Silicon Oxide: Silicon oxide and its derivatives are also used as anode materials.
Uniqueness of Lithium Silicon: this compound stands out due to its exceptionally high theoretical capacity and relatively low lithiation voltage. These properties make it a promising candidate for next-generation high-energy-density batteries, despite challenges related to volume expansion and stability .
特性
IUPAC Name |
lithium;silicon | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Li.Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVLDJSZFKQJMKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li].[Si] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Li.Si, LiSi | |
| Record name | LITHIUM SILICON | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1003 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
35.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Lithium silicon appears as a black lustrous powder or cohesive lump with a sharp irritating odor. An alloy of lithium and silicon. | |
| Record name | LITHIUM SILICON | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1003 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
68848-64-6 | |
| Record name | LITHIUM SILICON | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1003 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Lithium alloy, nonbase, Li,Si | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68848-64-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(4-amino-6-chloro-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B561370.png)


![(1R,4S,4'S,5'S,6R,6'S,8R,10Z,13R,14Z,16Z,20R,21R,24S)-4',21,24-trihydroxy-5',11,13,22-tetramethyl-6'-[(Z)-4-methylpent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B561374.png)
![3,7-Bis(2-hydroxyethyl)-5-[(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-nonadecafluoroundecyl)oxy]-4,6-dioxa-3,7-diaza-5-phosphanonane-1,9-diol 5-oxide](/img/structure/B561375.png)


![Bicyclo[2.2.1]heptane-7-carboxamide](/img/structure/B561384.png)


![[(1R,3S,4S,5R,6R,8R,9R,11R,13R,14R,15S,16S)-9,11-diacetyloxy-13,16-dihydroxy-3,8,12,12,15-pentamethyl-7,17-dioxatetracyclo[12.2.1.01,5.06,8]heptadecan-4-yl] benzoate](/img/structure/B561388.png)
